5-Chloro-3-fluoro-2-methylaniline

Catalog No.
S13474063
CAS No.
M.F
C7H7ClFN
M. Wt
159.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-fluoro-2-methylaniline

Product Name

5-Chloro-3-fluoro-2-methylaniline

IUPAC Name

5-chloro-3-fluoro-2-methylaniline

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

InChI

InChI=1S/C7H7ClFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3

InChI Key

IHXGCXNAYAVADE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)N

5-Chloro-3-fluoro-2-methylaniline is an aromatic amine characterized by the molecular formula C7H7ClFC_7H_7ClF and a molecular weight of approximately 159.59 g/mol. This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. It is notable for its unique substitution pattern, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

  • Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for the formation of new compounds.
  • Oxidation and Reduction: The compound can undergo oxidation to form nitroso or nitro derivatives, or reduction to yield different amine forms.
  • Electrophilic Aromatic Substitution: The methyl group directs electrophilic substitution reactions to specific positions on the benzene ring, enhancing the compound's reactivity in synthetic pathways.

Research into the biological activity of 5-Chloro-3-fluoro-2-methylaniline indicates potential antimicrobial and anticancer properties. The compound has been explored for its interactions with biological targets, suggesting that it may influence various biochemical pathways. The ability to act as a nucleophile or electrophile further supports its potential therapeutic applications in medicinal chemistry.

The synthesis of 5-Chloro-3-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Nitration of 2-Chloro-6-nitrotoluene: This step introduces a nitro group onto the aromatic ring.
  • Reduction: The nitro group is then reduced to an amine using reagents such as iron and hydrochloric acid or through catalytic hydrogenation.

In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency during production, with subsequent purification steps such as recrystallization or steam distillation to achieve high purity .

5-Chloro-3-fluoro-2-methylaniline has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential use in drug development due to its unique structural features.
  • Dyes and Pigments Production: It is utilized in creating materials with specific properties, particularly in the dye industry .

Studies on the interaction of 5-Chloro-3-fluoro-2-methylaniline with biological systems have indicated that it can form covalent bonds with target molecules, leading to alterations in their structure and function. This mechanism of action is crucial for understanding its potential therapeutic effects and guiding further research into its applications in medicine and biology.

Several compounds share similarities with 5-Chloro-3-fluoro-2-methylaniline, each differing slightly in their substitution patterns or functional groups:

Compound NameMolecular FormulaKey Differences
4-Chloro-3-fluoro-2-methylanilineC7H7ClFNChlorine atom at position 4 instead of 5
3-Fluoro-4-methylanilineC7H8FNLacks chlorine atom
2-Chloro-4-fluoro-3-methylanilineC7H7ClFNDifferent substitution pattern
5-Fluoro-2-methylanilineC7H8FNLacks chlorine atom

Uniqueness: The distinct substitution pattern of chlorine, fluorine, and methyl groups on the benzene ring gives 5-Chloro-3-fluoro-2-methylaniline unique chemical properties and reactivity compared to these similar compounds. This specificity enhances its utility in organic synthesis and pharmaceutical applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.0251051 g/mol

Monoisotopic Mass

159.0251051 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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